2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid
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Overview
Description
2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C14H13ClN2O3S and its molecular weight is 324.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid and its derivatives are primarily explored in the field of synthetic organic chemistry. A notable application includes the synthesis of various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which have shown potential as antibacterial agents and moderate inhibitors of the α-chymotrypsin enzyme. These compounds have been identified to have remarkable antibacterial activity, especially against strains like S.typhi, K.pneumonae, and S. aureus (Siddiqui et al., 2014).
Molecular Structure Analysis
The compound and its related structures have been the subject of extensive structural analysis. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester demonstrated the importance of crystallography in identifying regioisomers, highlighting the compound's complex molecular structure (Kumarasinghe et al., 2009).
Catalytic Applications
Another area of research focuses on using derivatives of this compound as catalysts. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating its potential in facilitating chemical reactions (Tayebi et al., 2011).
Antibacterial Activity
Research has also been conducted on the antibacterial properties of related compounds. For instance, a study on the synthesis and antibacterial activity of 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles indicated potential medicinal applications due to their antibacterial properties (Mogilaiah et al., 2009).
Drug Development
Additionally, derivatives of this compound have been studied for their use in drug development. An example is the improved synthesis of Clopidogrel Sulfate, indicating the compound's relevance in the pharmaceutical industry (Hu, 2012).
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with this compound, are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which are structurally similar, are known to inhibit cyclooxygenase (cox) 1 and 2, enzymes that participate in prostaglandin synthesis from arachidonic acid .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to have good bioavailability .
Result of Action
Indole derivatives, which are structurally similar, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that the activity of many indole derivatives, which share a similar structure with this compound, can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-12(7-18)14(21-8-13(19)20)17(16-9)6-10-2-4-11(15)5-3-10/h2-5,7H,6,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXLMTLALRUHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SCC(=O)O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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